molecular formula C9H11N3OS B8350214 3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one

3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one

Cat. No.: B8350214
M. Wt: 209.27 g/mol
InChI Key: YMADWDSBNHMPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of isothiazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of a precursor compound through the elimination of a leaving group, followed by methylation and condensation reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one stands out due to its unique isothiazolopyrimidine scaffold, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

3-methyl-6-propyl-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C9H11N3OS/c1-3-4-6-10-8(13)7-5(2)12-14-9(7)11-6/h3-4H2,1-2H3,(H,10,11,13)

InChI Key

YMADWDSBNHMPHY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NS2)C)C(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Butyrylamino-3-methyl-isothiazole-4-carboxylic acid amide (method 6) (1.9 g, 8.3 mmol) was suspended in 75 mL of 30% NH3 and then was heated to 140° C. for 4 h in a pressure reactor. The mixture was cooled and neutralized to pH 8. The precipitated 3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one was filtered off, washed with water (100 mL) and dried in vacuum oven at 40° C. overnight to get 800 mg (34%) of pure product. 1H NMR (300 MHz) δ 1.03 (t, 3H), 1.74 (m, 2H), 2.67 (t, 3H), 2.78 (s, 3H).
Name
5-Butyrylamino-3-methyl-isothiazole-4-carboxylic acid amide
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

A mixture of 29 (3.0 g, 19.1 mmol), trimethyl orthobutyrate (7.0 mL) in acetic anhydride (7.0 mL) was heated at 130° C. in an open flask for 3 h, then cooled to room temperature and poured into ice water. The mixture was extracted with EtOAc for 3 times. The combined organic layers were dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel column chromatography to give 30 (1.6 g, 40%) as a yellow solid. 1H-NMR (400 MHz, CDCl3): δ 12.15 (brs, 1H), 2.81 (s, 3H), 2.78 (t, J=7.68 Hz, 2H), 1.90 (m, 2H), 1.07 (t, J=7.37 Hz, 3H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
40%

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